2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide
Description
2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21(18-14-16-10-4-7-13-20(16)26-22(18)25)23-19-12-6-5-11-17(19)15-8-2-1-3-9-15/h1-14H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMFPXVKANLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide typically involves a multi-step process. One common synthetic route begins with the condensation of 2-hydroxybenzaldehyde with diethyl malonate to form a chromene intermediate. This intermediate is then subjected to hydrolysis to yield the corresponding carboxylic acid. The final step involves coupling the carboxylic acid with 2-phenylphenylamine under appropriate reaction conditions to form the desired compound .
Chemical Reactions Analysis
2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown inhibitory activity against certain enzymes, making it a candidate for enzyme inhibition studies.
Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit HIV-1 integrase, an enzyme crucial for the replication of the HIV virus. The compound binds to the active site of the enzyme, preventing it from catalyzing the integration of viral DNA into the host genome .
Comparison with Similar Compounds
2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide can be compared to other chromene derivatives such as:
- 2-oxo-N-phenyl-chromene-3-carboxamide
- 2-oxo-N-(2-phenoxyphenyl)-chromene-3-carboxamide
- 7-hydroxy-2-oxo-N-(2-phenylethyl)-chromene-3-carboxamide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
